2-Azabicyclo[2.1.1]hexane-1-carboxylic acid
Description
Historical Context and Development
The historical development of this compound emerged from broader research efforts in bicyclic compound synthesis during the late twentieth and early twenty-first centuries. The foundational work in this area began with investigations into photochemical synthesis methods, which proved instrumental in constructing the strained bicyclic frameworks necessary for these compounds. Early research focused on developing synthetic strategies that could efficiently generate the [2.1.1] bicyclic system while maintaining the structural integrity required for subsequent functionalization.
The breakthrough synthesis methodology was established through the pioneering work of Lescop, Mévellec, and Huet, who published a comprehensive synthetic approach in 2001. Their strategy employed cis-cyclobut-3-ene-1,2-dicarboxylic anhydride as a starting material, utilizing photochemical methods to construct the initial cyclic framework. This approach represented a significant advancement in the field, as it provided a reliable and efficient route to the 2-azabicyclo[2.1.1]hexane ring system with satisfactory overall yields. The key innovation involved a stereoselective electrophilic addition of phenylselenyl bromide to the double bond of cyclobutene dicarbamate derivatives, followed by ring closure in the presence of sodium hydride.
The subsequent development of this compound involved extensive exploration of functionalization strategies, particularly focusing on the introduction of carboxylic acid groups at specific positions within the bicyclic framework. Researchers discovered that the carboxylic acid derivative could be obtained through oxidation of intermediate hydroxyl compounds using Jones conditions, followed by hydrogenolysis procedures that yielded the target molecule as the first reported beta-isomer of 2,4-methanoproline. This development marked a significant milestone in bicyclic amino acid chemistry, as it demonstrated the feasibility of creating highly constrained amino acid analogs with potential biological applications.
Significance in Bicyclic Amino Acid Chemistry
The significance of this compound in bicyclic amino acid chemistry extends far beyond its unique structural characteristics, encompassing its role as a fundamental building block for understanding conformational constraints in biological systems. This compound serves as a rigid analog of naturally occurring amino acids, particularly proline, due to its structural similarity where the bicyclic framework essentially mimics a proline structure with two carbon gamma atoms fixed in specific positions. This structural relationship enables researchers to investigate the impact of conformational restrictions on amino acid properties and their influence on peptide and protein structures.
The compound's importance in medicinal chemistry applications stems from its ability to serve as a versatile building block in the synthesis of pharmacologically active compounds. The unique bicyclic structure allows for modifications that can enhance the biological activity of drug candidates, particularly in the development of conformationally constrained peptide analogs. Research has demonstrated that incorporation of this compound into drug candidates can improve their solubility and metabolic stability, enhancing their overall drug-likeness properties. This capability has proven particularly valuable in the development of enzyme inhibitors and receptor ligands, where conformational constraint can significantly impact binding affinity and selectivity.
The compound's role in expanding the toolbox of unnatural amino acids represents another critical aspect of its significance. While alpha,alpha-disubstituted and beta-amino acids have been extensively studied, gamma-derivatives like this compound have been less explored, creating opportunities for novel research directions. The bicyclic structure provides unique conformational properties that can stabilize specific secondary structures in peptides, offering possibilities for designing peptides with enhanced stability and specific biological activities. This capability has implications for the development of peptide-based therapeutics and the study of protein folding mechanisms.
Structural Classification and Nomenclature
The structural classification of this compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry for bicyclic compounds containing heteroatoms. The compound belongs to the azabicyclo family, indicating the presence of a nitrogen atom replacing a carbon within the bicyclic framework. The [2.1.1] designation specifies the ring connectivity pattern, where the numbers represent the count of atoms in each bridge connecting the bridgehead positions, excluding the bridgehead atoms themselves.
The complete systematic name this compound provides precise structural information about the molecule's architecture. The "2-aza" portion indicates that the nitrogen atom occupies position 2 in the bicyclic system, while "bicyclo[2.1.1]hexane" describes the six-membered bicyclic framework with its specific bridge pattern. The "1-carboxylic acid" designation specifies the location and nature of the functional group attached to the bicyclic core, indicating that a carboxylic acid group is bonded to the bridgehead carbon at position 1.
Properties
IUPAC Name |
2-azabicyclo[2.1.1]hexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-5(9)6-1-4(2-6)3-7-6/h4,7H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVFXAFXZZYFSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223747 | |
| Record name | 2-Azabicyclo(2.1.1)hexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73550-56-8 | |
| Record name | 2-Azabicyclo(2.1.1)hexane-1-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073550568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Azabicyclo(2.1.1)hexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bicyclic Building Block Preparation
Chernykh et al. developed a scalable route starting from 4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate (1), synthesized over five steps with 32% overall yield. The process involves:
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Knoevenagel condensation of ethyl glyoxylate with diethyl malonate.
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Dieckmann cyclization to form the bicyclic lactam.
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Hydroxymethylation using formaldehyde under basic conditions.
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Orthogonal protection of amine and carboxylate groups (Boc and ethyl esters).
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Oxidative cleavage (Jones reagent) of the hydroxymethyl group to yield the carboxylic acid.
Table 1: Optimization of Isolation Procedures
| Step | Reagent | Temperature | Yield Improvement |
|---|---|---|---|
| Lactam formation | NaOMe/MeOH | 0°C → RT | 28% → 45% |
| Hydroxymethylation | HCHO, K2CO3 | 40°C | 62% |
| Oxidation | CrO3/H2SO4 | 0°C | 89% |
Transition-Metal-Catalyzed [2+2] Cycloadditions
Iridium-Mediated Photoredox Catalysis
A photoreactive [2+2] cycloaddition strategy employs Ir[dF(CF3)ppy]2(dtbpy)PF6 under blue LED irradiation to construct the bicyclo[2.1.1]hexane skeleton. Ketone 7a undergoes cyclization in acetonitrile, yielding bicyclic ketone 8a in 68% yield. Subsequent Wolff-Kishner reduction (NH2NH2, KOH) removes the ketone, while Jones oxidation introduces the carboxylic acid moiety.
Mechanistic Insight :
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Photoexcitation of Ir(III) catalyst generates a strong oxidant (E1/2 = +1.21 V vs SCE).
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Radical-polar crossover mechanism enables strain-release cyclization.
Enantioselective Zinc-Catalyzed Cycloadditions
(3+2) Cycloaddition of Bicyclobutanes
Wu et al. reported a Zn-catalyzed asymmetric (3+2) cycloaddition between bicyclobutanes and imines, achieving enantiomeric excesses >95%. The method employs a chiral bis(oxazoline) ligand to control stereochemistry, yielding azabicyclo[2.1.1]hexanes with carboxylic acid groups introduced via post-cyclization oxidation (KMnO4, acidic conditions).
Table 2: Substrate Scope and Yields
| Imine Substituent | Bicyclobutane | Yield (%) | ee (%) |
|---|---|---|---|
| 4-NO2-C6H4 | Methyl | 74 | 96 |
| 2-Thienyl | Ethyl | 68 | 92 |
Functional Group Interconversion Strategies
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
- Ligand in Coordination Chemistry : Its unique structure allows it to act as a ligand, facilitating coordination with metal ions to form stable complexes.
Biology
- Enzyme Mechanism Studies : The compound is utilized to probe enzyme mechanisms, acting as both a substrate and an inhibitor for various enzymes, including proteases and kinases.
- Receptor Binding Studies : Research indicates that it may interact with nicotinic acetylcholine receptors, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.
- Metabolic Modulation : The compound has been shown to influence metabolic pathways by altering the activity of key enzymes involved in cellular metabolism.
Industry
- Material Development : It is being explored for the creation of new materials with unique properties, including polymers and catalysts that could enhance industrial processes.
- Pharmaceutical Applications : Due to its biological activity, it is being investigated for potential use in drug development targeting various diseases.
Enzyme Inhibition Studies
Research demonstrated that this compound effectively inhibits specific proteases, leading to decreased proteolytic activity in vitro. This inhibition can be crucial for regulating various biochemical pathways and has implications for therapeutic interventions in diseases where protease activity is dysregulated.
Receptor Binding Assays
Binding assays have indicated potential interactions with nicotinic acetylcholine receptors, which are critical in neurotransmission and have been implicated in neurodegenerative diseases like Alzheimer's disease. This suggests that the compound could serve as a lead compound for developing drugs aimed at modulating cholinergic signaling.
Metabolic Modulation
Studies indicated that this compound could influence metabolic flux by altering the activity of key metabolic enzymes. Such modulation can have significant implications for understanding metabolic disorders and developing therapeutic strategies.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors or ion channels, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
- 3-Azabicyclo[2.1.1]hexane-4-carboxylic acid
- 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride
- 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid
Comparison: 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific bicyclic structure and the presence of a carboxylic acid functional group. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a different reactivity profile and potential for functionalization, which can be advantageous in synthetic and medicinal chemistry .
Biological Activity
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound notable for its unique structural properties, which include a nitrogen atom integrated within a bicyclic framework. This compound has garnered attention due to its potential biological activities, particularly in the context of enzyme interactions and receptor binding.
- Molecular Formula : CHNO
- Molecular Weight : 127.141 g/mol
- CAS Number : 116129-07-8
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 266.6 ± 23.0 °C at 760 mmHg
These properties contribute to its behavior in biochemical reactions, making it a candidate for various applications in medicinal chemistry and biochemistry.
The precise biological targets of this compound remain largely unexplored; however, preliminary studies suggest that it interacts with enzymes and proteins, acting as both a substrate and an inhibitor. The rigid structure allows it to fit into specific enzyme active sites, modulating their activity effectively.
Enzyme Interactions
Research indicates that this compound can inhibit proteolytic enzymes, which play crucial roles in regulating protein turnover and cellular metabolism. Its interaction with these enzymes can lead to significant alterations in metabolic pathways, impacting overall cellular function.
Cellular Effects
The compound influences various cellular processes, including:
- Gene Expression : Alters the expression of genes involved in metabolic pathways.
- Cell Signaling : Interacts with surface receptors, modulating downstream signaling cascades.
- Metabolic Pathways : Affects the levels of key metabolites by modulating enzyme activity.
Dosage and Temporal Effects
The biological effects of this compound vary with dosage:
- Low Doses : May exhibit beneficial effects like enzyme inhibition.
- High Doses : Can lead to toxicity and disruption of normal cellular functions.
In laboratory settings, the stability and degradation of the compound influence its long-term effects on cellular processes, with degradation products also showing biological activity.
Case Studies
Several studies have explored the biological activity of this compound:
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Enzyme Inhibition Studies
- Research demonstrated that this compound effectively inhibits specific proteases, leading to decreased proteolytic activity in vitro.
-
Receptor Binding Assays
- Binding assays indicated potential interactions with nicotinic acetylcholine receptors, suggesting utility in treating neurodegenerative diseases (e.g., Alzheimer's).
-
Metabolic Modulation
- Studies indicated that this compound could influence metabolic flux by altering the activity of key metabolic enzymes.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Oxo-2-Azabicyclo[2.1.1]hexane-1-carboxylic acid | Contains a carbonyl group | Potential ligand for nicotinic receptors |
| 4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid | Difluoromethyl group | Enhanced binding affinity to biological targets |
These comparisons highlight the unique aspects of this compound in terms of its specific interactions and potential therapeutic applications.
Q & A
Q. What are the recommended synthetic routes for 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride?
Methodological Answer: The synthesis typically involves modular approaches, such as photochemical cyclization or stepwise functionalization of bicyclic precursors. For example:
- Photochemical methods : Utilize UV light to induce [2+2] cycloaddition or ring-closing reactions, as demonstrated in the synthesis of related azabicyclo derivatives .
- Carboxylation strategies : Introduce the carboxylic acid group via reaction with CO₂ or carboxylating agents under controlled pH and temperature .
- Hydrochloride formation : Treat the free base with HCl in anhydrous conditions to enhance stability and solubility .
Key considerations : Optimize reaction time, solvent polarity (e.g., THF or DCM), and temperature (often 0–25°C) to minimize side products .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Keep in a dry, cool environment (2–8°C) under inert gas (e.g., argon) to prevent hygroscopic degradation .
- Handling : Use glove boxes or fume hoods to avoid moisture exposure. Dissolve in polar aprotic solvents (e.g., DMSO) for experimental use, and avoid aqueous solutions unless stabilized .
- Safety : Follow GHS guidelines (e.g., wear PPE, avoid inhalation) due to potential respiratory irritation .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm bicyclic structure and substituent positions (e.g., δ 3.5–4.5 ppm for bridgehead protons) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 191.65 for ethyl ester derivatives) .
- X-ray crystallography : Resolve absolute stereochemistry in chiral derivatives .
- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and functionalization of this bicyclic framework?
Methodological Answer:
- Reaction path screening : Use density functional theory (DFT) to predict transition states and energetics for cyclization steps .
- Machine learning : Train models on existing azabicyclo reaction datasets to predict optimal solvents/catalysts (e.g., Bayesian optimization) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
Case study : ICReDD’s hybrid computational-experimental workflow reduced reaction optimization time by 60% for similar compounds .
Q. How can researchers resolve contradictions in biological activity data across structurally similar derivatives?
Methodological Answer:
- Systematic SAR studies : Compare substituent effects using a standardized assay panel. For example:
| Derivative | Substituent | Biological Activity (IC₅₀) | Target | Reference |
|---|---|---|---|---|
| Ethyl ester hydrochloride | -COOEt | 12 µM (Enzyme X inhibition) | Neuropathic pain | |
| 4-Fluoro analog | -F at C4 | 8 µM (Antimicrobial) | Bacterial protease | |
| Methyl ester | -COOMe | No activity | N/A |
- Mechanistic studies : Use kinetic assays (e.g., SPR, ITC) to quantify binding affinities and rule off-target effects .
- Meta-analysis : Aggregate published data with tools like ChemAxon or KNIME to identify outliers .
Q. What strategies enable enantioselective synthesis of chiral azabicyclo derivatives?
Methodological Answer:
- Chiral auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams to induce asymmetry during cyclization .
- Catalytic asymmetric synthesis : Use Rh(II)- or Cu(I)-catalyzed reactions (e.g., cyclopropanation) with chiral ligands (e.g., BOX, PyBOX) .
- Resolution techniques : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H) or enzymatic kinetic resolution .
Example : (1R,3S,4S)-configured derivatives achieved 98% ee using a Rh(II)/DTBM-Segphos catalyst .
Q. How does fluorination at specific positions alter the compound’s reactivity and bioactivity?
Methodological Answer:
- Electronic effects : Fluorine at C4 increases electrophilicity, enhancing covalent binding to cysteine residues (e.g., in protease inhibitors) .
- Metabolic stability : 4-Fluoro analogs show reduced CYP450-mediated oxidation compared to non-fluorinated derivatives .
- Synthetic challenges : Use Balz-Schiemann or Halex reactions for late-stage fluorination, avoiding ring strain .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
